molecular formula C9H12N2O5 B2369502 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid CAS No. 1466827-81-5

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid

Cat. No.: B2369502
CAS No.: 1466827-81-5
M. Wt: 228.204
InChI Key: AKTWPBONCVUKAV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid (CAS: 1466827-81-5) is a piperidine derivative characterized by a dioxopiperidinyl core linked to a carbamoylpropanoic acid moiety. Its molecular formula is C₉H₁₂N₂O₅, with a molecular weight of 228.20 g/mol and a purity of ≥98% . The compound’s structure combines a rigid, bicyclic dioxopiperidine system with a flexible propanoic acid chain, enabling diverse interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

4-[(2,6-dioxopiperidin-3-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-6(3-4-8(14)15)10-5-1-2-7(13)11-9(5)16/h5H,1-4H2,(H,10,12)(H,14,15)(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWPBONCVUKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxopiperidine Derivatives

3-(2,6-Dioxopiperidin-1-yl)propanoic Acid (CAS: 94497-33-3)
  • Molecular Weight : 185.18 g/mol (vs. 228.20 for the target compound).
  • Key Difference : Substitution at the 1-position of the dioxopiperidine ring instead of the 3-position.
BD02546262 (CAS: 2412056-29-0)
  • Structure: Contains an isoindolinone-dioxopiperidine hybrid linked via an amino group.
  • Molecular Weight : 345.31 g/mol (C₁₆H₁₅N₃O₆).
  • Comparison: The isoindolinone moiety introduces aromaticity, which may improve π-π stacking interactions with receptors compared to the carbamoylpropanoic acid chain in the target compound .
3-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-isoindol-4-yl]oxy}propanoic Acid (CAS: 300-334-142-8)
  • Structure: Features an isoindole-dioxopiperidine core with an ether linkage to propanoic acid.
  • Key Difference : The ether bond reduces rotational flexibility, possibly limiting conformational adaptability during receptor binding .

Carbamoyl-Containing Analogs

(2Z)-3-[(1H-Indazol-5-yl)carbamoyl]prop-2-enoic Acid
  • Structure : Replaces the dioxopiperidine with an indazole ring and introduces a conjugated double bond.
  • Implications: The planar indazole group enhances hydrophobic interactions, while the α,β-unsaturated system may confer electrophilic reactivity, unlike the saturated propanoic acid chain in the target compound .
Dhp (3-(2,6-Dimethyl-4-hydroxyphenyl)propanoic Acid)
  • Pharmacological Role : Used in opioid peptide antagonists.
  • Comparison: The phenolic -OH in Dhp is replaced by a carbamoyl group in the target compound. Evidence suggests carbamoyl substitution retains or enhances agonist potency in opioid receptors by balancing hydrophobicity and hydrogen bonding .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • Target Compound : The carbamoyl group may mimic tyrosine hydroxyl interactions in opioid receptors, as seen in Dmt1-opioid analogs, but with improved metabolic stability due to reduced oxidation susceptibility .
  • Monacolin-Related Analogs: Compounds like 3-(2,6-dimethyl-naphthalen-1-yl)propanoic acid (CAS: N/A) from target lipid metabolism (e.g., HMG-CoA reductase inhibition), highlighting structural divergence from the dioxopiperidine-based target compound .

Solubility and Bioavailability

  • Target Compound: The propanoic acid terminus enhances aqueous solubility compared to purely aromatic analogs (e.g., isoindole derivatives in ).
  • Safety Profile: Analogs like 3-(2,6-Dioxopiperidin-1-yl)propanoic acid (CAS: 94497-33-3) carry warnings for toxicity (H302, H312, H332), suggesting similar precautions may apply to the target compound despite lacking explicit data .

Biological Activity

3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid (CAS Number: 1466827-81-5) is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₅
  • Molecular Weight : 228.20 g/mol
  • IUPAC Name : 4-[(2,6-dioxo-3-piperidinyl)amino]-4-oxobutanoic acid

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Antiproliferative Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells, indicating potent activity in inhibiting cell growth .

Immunomodulatory Effects

Research has shown that certain derivatives can inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC₅₀ value of 0.76 µM. This suggests potential applications in modulating immune responses .

Study on CRBN Modulators

A study focused on the design and synthesis of new cereblon (CRBN) modulators included compounds structurally related to this compound. The study found that these compounds could induce the degradation of IKZF1 and IKZF3 proteins, which are critical for the proliferation of multiple myeloma cells. The most active compound showed comparable efficacy to established drugs like lenalidomide .

Comparative Analysis with Similar Compounds

Compound NameAntiproliferative Activity (IC₅₀)TNF-α Inhibition (IC₅₀)
This compoundNot yet determinedNot yet determined
Compound 10a 2.25 µM (NCI-H929)0.76 µM
Lenalidomide1.12 µM (NCI-H929)0.13 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid and its analogs?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., NHS esters) and the amine group of 2,6-dioxopiperidin-3-yl moieties. For example, PROTAC linker derivatives (e.g., 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid) are synthesized via carbodiimide-mediated amide bond formation, followed by HPLC purification to achieve >95% purity . Solvent selection (e.g., DMF or DMSO) and inert gas purging are critical to prevent side reactions .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • NMR (¹H and ¹³C) to confirm substitution patterns, particularly the dioxopiperidin and carbamoyl groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., [M+H]⁺ or [M-H]⁻ modes) .
  • FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) in the dioxopiperidin and carbamoyl groups .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., PBS pH 7.2: ~1 mg/mL). For biological assays:

  • Prepare stock solutions in DMSO (≤10 mM) and dilute into cell culture media, ensuring residual DMSO <0.1% to avoid cytotoxicity.
  • For organic solvent-free preparation, dissolve directly in PBS with sonication, but avoid storage >24 hours due to hydrolysis risks .

Advanced Research Questions

Q. How do structural modifications of this compound influence cereblon binding in PROTAC design?

  • Methodological Answer : The 2,6-dioxopiperidin (piperidine-2,6-dione) scaffold is critical for cereblon E3 ligase binding. Modifications to the carbamoylpropanoic acid moiety (e.g., PEG spacers or aromatic linkers) alter binding kinetics. For example, a 4'-PEG1-acid derivative (CAS 2139348-60-8) enhances solubility and linker flexibility, improving target protein degradation efficiency in PROTACs. Competitive binding assays (e.g., surface plasmon resonance) and cellular ubiquitination assays are used to quantify cereblon engagement .

Q. What in vitro models assess the compound’s anti-amyloidogenic activity?

  • Methodological Answer : Use thioflavin-T (ThT) fluorescence assays to monitor amyloid-β (Aβ42) aggregation inhibition. At 100 µM, this compound reduces ThT signal by >50% in cell-free systems. For cellular models, employ SH-SY5Y neuroblastoma cells expressing Aβ42-GFP and quantify aggregation via confocal microscopy. Parallel assays measuring malondialdehyde (MDA) and catalase (CAT) activity in rat erythrocytes (500 nM treatment) can evaluate oxidative stress mitigation .

Q. How to resolve contradictions in reported bone resorption effects?

  • Methodological Answer : Discrepancies in osteoclast inhibition (e.g., 0.1 mg/mL reducing RAW 264.7 osteoclasts vs. null effects in other studies) may arise from:

  • Culture conditions : Differences in RANKL concentration (optimal: 50 ng/mL) or hydroxyapatite substrate purity.
  • Metabolite interference : Gut microbiota-derived metabolites (e.g., 3-(3-hydroxyphenyl)propanoic acid) may synergize or antagonize activity. Use LC-MS to quantify compound stability in culture media .

Q. What strategies improve pharmacokinetics for in vivo neuroprotection studies?

  • Methodological Answer : To enhance blood-brain barrier (BBB) penetration:

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to increase lipophilicity.
  • Co-administration : Combine with grape seed polyphenol extract (10 mg/kg), which enhances brain accumulation by 3-fold via P-glycoprotein inhibition. Monitor plasma and brain tissue levels using LC-MS/MS at 0.5, 2, and 6 hours post-dose .

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